N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine
Overview
Description
N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine is a chemical compound with the molecular formula C₄H₉N₅. It is a derivative of tetrazole, a class of compounds known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine typically involves the reaction of 2-methyl-2H-tetrazole with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-50°C.
Reduction: Lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Various alkyl halides; temperatures around 50-100°C.
Major Products:
Oxidation: Formation of N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanone.
Reduction: Formation of N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanol.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
- 1-(2H-tetrazol-5-yl)-methanamine
- 2-methyl-2H-tetrazole
- 1-(2-methyl-2H-tetrazol-5-yl)-ethanone
Comparison: N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other tetrazole derivatives, it exhibits higher stability and a broader range of applications in various fields .
Properties
IUPAC Name |
N-methyl-1-(2-methyltetrazol-5-yl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-5-3-4-6-8-9(2)7-4/h5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABHCUGEYSRJJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(N=N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.